Y-Rfrp-3

GPCR selectivity NPFF receptor subtypes radioligand binding

Y-RFRP-3 (tyrosyl‑RFamide‑related peptide‑3, sequence YVPNLPQRF‑NH₂) is a synthetic, N‑terminal tyrosine‑extended analog of the endogenous mammalian neuropeptide RFRP‑3 (also known as neuropeptide VF, NPVF). It functions as a full agonist at both NPFF₁ (GPR147) and NPFF₂ (GPR74) receptors, with a pronounced selectivity for the NPFF₁ subtype.

Molecular Formula C54H81N15O12
Molecular Weight 1132.3 g/mol
Cat. No. B10822654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameY-Rfrp-3
Molecular FormulaC54H81N15O12
Molecular Weight1132.3 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(CC4=CC=C(C=C4)O)N
InChIInChI=1S/C54H81N15O12/c1-29(2)25-39(66-49(77)38(28-43(57)72)65-51(79)41-15-10-24-69(41)53(81)44(30(3)4)67-46(74)34(55)26-32-16-18-33(70)19-17-32)52(80)68-23-9-14-40(68)50(78)63-36(20-21-42(56)71)48(76)62-35(13-8-22-61-54(59)60)47(75)64-37(45(58)73)27-31-11-6-5-7-12-31/h5-7,11-12,16-19,29-30,34-41,44,70H,8-10,13-15,20-28,55H2,1-4H3,(H2,56,71)(H2,57,72)(H2,58,73)(H,62,76)(H,63,78)(H,64,75)(H,65,79)(H,66,77)(H,67,74)(H4,59,60,61)/t34-,35-,36-,37-,38-,39-,40-,41-,44-/m0/s1
InChIKeySTIKMBSUWSFACN-OQGPALKGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Y-RFRP-3 (YVPNLPQRF-NH₂): NPFF₁-Selective Agonist & Radioligand for Neuropeptide FF Receptor Subtype Research


Y-RFRP-3 (tyrosyl‑RFamide‑related peptide‑3, sequence YVPNLPQRF‑NH₂) is a synthetic, N‑terminal tyrosine‑extended analog of the endogenous mammalian neuropeptide RFRP‑3 (also known as neuropeptide VF, NPVF) [1]. It functions as a full agonist at both NPFF₁ (GPR147) and NPFF₂ (GPR74) receptors, with a pronounced selectivity for the NPFF₁ subtype [2]. The N‑terminal tyrosine residue is strategically incorporated to permit radioiodination (¹²⁵I), yielding a high‑affinity, subtype‑selective radioligand that has become the gold standard for quantitative autoradiographic mapping of NPFF₁ receptor distribution in the central nervous system [3]. As an ortholog of avian gonadotropin‑inhibitory hormone (GnIH), Y‑RFRP‑3 modulates reproductive hormone secretion, energy homeostasis, and opioid‑modulated pain pathways, making it a critical tool compound for dissecting NPFF₁‑ versus NPFF₂‑mediated functions that cannot be resolved with non‑selective RF‑amide peptides [4].

Why Generic Substitution of Y-RFRP-3 with RFRP-3, NPFF, or RFRP-1 Compromises Subtype Selectivity and Radioligand Utility


RF‑amide peptides sharing the C‑terminal Arg‑Phe‑NH₂ motif—including RFRP‑1 (NPSF), RFRP‑3 (NPVF), and neuropeptide FF (NPFF)—all bind to NPFF₁ and NPFF₂ receptors, but with profoundly different subtype selectivity profiles that preclude simple interchange [1]. Endogenous RFRP‑3 (lacking the N‑terminal tyrosine) cannot be radioiodinated site‑specifically and thus fails as a selective autoradiography tool. NPFF shows roughly balanced affinity across both NPFF subtypes, whereas Y‑RFRP‑3 (and its parent RFRP‑3) selectively favors NPFF₁ by approximately two orders of magnitude in functional activity [2]. Conversely, RFRP‑1 is exquisitely NPFF₂‑selective (EC₅₀ ≈ 0.0011 nM at NPFF₂ vs 29 nM at NPFF₁), making it functionally orthogonal to Y‑RFRP‑3 [3]. Even the widely used antagonist RF9 has been shown to be an agonist at both NPFF₁ and KISS1R, further highlighting the hazard of assuming all RF‑amide receptor ligands are interchangeable [4]. These differences are not subtle: they determine whether an experiment measures NPFF₁‑specific, NPFF₂‑specific, or mixed‑receptor pharmacology.

Y-RFRP-3 Evidence Guide: Quantified Differentiation from RFRP-3, NPFF, and RFRP-1


Subtype Selectivity: Y-RFRP-3 Exhibits 25‑Fold NPFF₁ over NPFF₂ Binding Preference, in Contrast to Balanced NPFF Binding

Y-RFRP-3 displays a pKᵢ of 9.4 (Kᵢ ≈ 0.4 nM) at the human NPFF₁ receptor and a pKᵢ of 8.0 (Kᵢ ≈ 10 nM) at the human NPFF₂ receptor, yielding a 25‑fold subtype selectivity for NPFF₁ [1]. In contrast, neuropeptide FF (NPFF) binds both subtypes with overlapping affinity ranges (pKᵢ 8.5–9.9 at NPFF₁, and comparable values at NPFF₂), providing essentially no subtype discrimination [2]. This selectivity difference has been independently validated in functional assays: RFRP‑3 (the de‑tyrosinated parent of Y‑RFRP‑3) activates NPFF₁ with a pEC₅₀ of 8.05 (EC₅₀ ≈ 8.9 nM) versus pEC₅₀ 6.36 (EC₅₀ ≈ 436 nM) at NPFF₂—a ~49‑fold functional selectivity—while NPFF exhibits similar agonist potency at both receptors [3].

GPCR selectivity NPFF receptor subtypes radioligand binding

Potency at NPFF₁: RFRP‑3 Affords ~20‑Fold Greater Agonist Potency than NPFF in cAMP Inhibition, Structural Basis Resolved by Cryo‑EM

In a GloSensor cAMP assay using 293T cells expressing human NPFF₁, RFRP‑3 (parent peptide of Y‑RFRP‑3) inhibited cAMP accumulation with an EC₅₀ of 1.99 nM, while neuropeptide FF (NPFF) required a 20‑fold higher concentration (EC₅₀ = 39.8 nM) to achieve comparable effect [1]. A companion cryo‑EM structure of the NPFF₁–RFRP‑3 complex (PDB 9VI9, 3.02 Å) reveals the molecular basis: the N‑terminal VPNL segment of RFRP‑3 forms stabilizing contacts with ECL2 (E185ᴱᶜᴸ²) and TM3/TM4 of the receptor, enhancing conformational stability and Gᵢ coupling efficiency, whereas the LFQ N‑terminus of NPFF remains flexible and forms fewer receptor contacts [2]. The identical core sequence (C‑terminal PQRF‑NH₂) engages the orthosteric binding pocket similarly in both peptides, confirming that the potency difference arises exclusively from the divergent N‑terminal ‘address’ region [1].

agonist potency NPFF1 receptor cAMP assay cryo-EM structure

Radioligand Utility: [¹²⁵I]Y‑RFRP‑3 Binds NPFF₁ with KD = 0.18 nM, Enabling Subtype‑Selective Autoradiographic Mapping Unattainable with [¹²⁵I]NPFF

Saturation binding experiments using HEK293 cells expressing recombinant human NPFF₁ receptors demonstrated that [¹²⁵I]Y‑RFRP‑3 ([¹²⁵I]YVPNLPQRF‑NH₂) binds with a dissociation constant (KD) of 0.18 nM (180 pM) [1]. This affinity is more than an order of magnitude higher than that of [¹²⁵I]‑labeled NPFF, which binds non‑selectively to both NPFF₁ and NPFF₂ [2]. Critically, all [¹²⁵I]Y‑RFRP‑3 specific binding to brain sections was resistant to competition by 200 nM frog pancreatic polypeptide (a selective NPFF₂ displacer), confirming exclusive NPFF₁ labeling [1]. In contrast, the NPFF₂‑selective radioligand [¹²⁵I]EYF (KD = 0.06 nM at NPFF₂) binds to a distinct, complementary neuroanatomical distribution [1]. This pair of radioligands has enabled the first quantitative, high‑resolution autoradiographic dissociation of NPFF₁ versus NPFF₂ receptor systems in the rodent CNS—a capability that no single non‑selective radioligand can provide.

radioligand binding autoradiography NPFF1 receptor mapping KD

Functional Selectivity vs RFRP‑1: Y‑RFRP‑3 Is ~41‑Fold More Potent at NPFF₁, While RFRP‑1 Is Exquisitely NPFF₂‑Selective

RFRP‑3 (Y‑RFRP‑3 parent peptide) inhibits forskolin‑induced cAMP accumulation via NPFF₁ with an IC₅₀ of 0.7 nM [1]. In contrast, the co‑expressed endogenous peptide RFRP‑1 (NPSF) activates NPFF₁ only weakly, with an EC₅₀ of 29 nM—approximately 41‑fold less potent than RFRP‑3 at the same receptor [2]. At NPFF₂, the selectivity is inverted: RFRP‑1 exhibits picomolar potency (EC₅₀ = 0.0011 nM), whereas RFRP‑3 is substantially weaker [2]. This functional orthogonality means that at low nanomolar concentrations, Y‑RFRP‑3 selectively engages NPFF₁ without detectable NPFF₂ activation, and reciprocally, RFRP‑1 serves as a near‑exclusive NPFF₂ agonist [2]. The two peptides therefore constitute a matched pair for discriminating NPFF₁‑ versus NPFF₂‑mediated downstream signaling in cells co‑expressing both receptor subtypes.

functional selectivity RFRP-1 cAMP inhibition NPFF receptor subtypes

In Vivo Pharmacology: RFRP‑3 Microinjection into the Rat Central Amygdala Reduces Food Intake at 50–100 ng, an Effect Abolished by NPFF‑R Antagonist Pretreatment

Bilateral microinjection of RFRP‑3 into the central amygdala (CeA) of ad libitum fed rats produced a significant, dose‑dependent decrease in liquid food intake at 50 ng (P<0.05) and 100 ng (P<0.01), while 25 ng and 200 ng doses had no effect, revealing a narrow, biphasic dose‑response window [1]. Critically, pretreatment with the NPFF receptor antagonist RF9 completely abolished the anorexigenic effect of 100 ng RFRP‑3, confirming that the feeding reduction is specifically receptor‑mediated [1]. By comparison, NPFF administered via the same route produces qualitatively different effects on food intake (orexigenic or anorexigenic depending on site and dose), reflecting its mixed NPFF₁/NPFF₂ activation [2]. These data establish RFRP‑3 as a site‑specific, receptor‑dependent modulator of CeA‑mediated feeding circuits.

in vivo pharmacology feeding behavior central amygdala NPFF receptor antagonism

Cryo‑EM Resolved Structural Basis for NPFF₁ Selectivity: RFRP‑3 N‑Terminus Engages ECL2/TM3‑4, Enabling Rational Ligand Design

The 2025 cryo‑EM structure of NPFF₁ in complex with RFRP‑3 (PDB 9VI9) at 3.02 Å resolution reveals that the N‑terminal VPNL segment of RFRP‑3 forms a network of stabilizing contacts with ECL2 (residue E185), TM3, and TM4 of the receptor, which is entirely absent in the NPFF‑bound state [1]. These additional interactions lock the receptor in an active conformation that favors Gᵢ protein coupling, providing a structural explanation for the ~20‑fold potency advantage of RFRP‑3 over NPFF [1]. A systematic N‑terminal deletion study independently confirmed that removal of the VPNL ‘address’ sequence from RFRP‑3 collapses its NPFF₁ selectivity, reducing it to a ligand with NPFF‑like balanced receptor affinity [2]. This structurally validated pharmacophore model now guides the rational design of next‑generation NPFF₁‑selective agonists and antagonists with improved subtype discrimination over NPFF₂, GPR10, GPR54, and GPR103 [1].

cryo-EM structure NPFF1R ligand design structure-activity relationship

Y-RFRP-3: High-Impact Research and Procurement Scenarios Driven by Quantified Differential Evidence


Neuroanatomical Mapping of NPFF₁ Receptor Distribution Using [¹²⁵I]Y‑RFRP‑3 Autoradiography

Laboratories studying the differential roles of NPFF₁ and NPFF₂ receptors in pain modulation, opioid tolerance, or reproductive neuroendocrinology require subtype‑selective radioligands. [¹²⁵I]Y‑RFRP‑3 (KD = 0.18 nM for NPFF₁) uniquely enables quantitative film autoradiography that selectively visualizes NPFF₁ binding sites in rodent and primate brain sections, with NPFF₂ sites concurrently mapped using the complementary ligand [¹²⁵I]EYF [1]. This dual‑ligand approach has been validated across multiple rat and mouse strains and is the only method capable of resolving the functionally distinct NPFF₁ and NPFF₂ systems that are anatomically intermingled in septal, thalamic, and hypothalamic nuclei [2].

Pharmacological Dissection of NPFF₁‑ vs NPFF₂‑Mediated cAMP Signaling in Recombinant Cell Systems

In cell‑based assays where both NPFF receptor subtypes are endogenously or heterologously co‑expressed, Y‑RFRP‑3 (IC₅₀ = 0.7 nM at NPFF₁) serves as the preferred NPFF₁‑selective agonist to inhibit forskolin‑stimulated cAMP, while RFRP‑1 (EC₅₀ = 0.0011 nM at NPFF₂) provides the orthogonal NPFF₂‑selective control [1]. This matched agonist pair enables unambiguous assignment of downstream signaling outputs (e.g., Gαᵢ/o‑mediated cAMP suppression, β‑arrestin recruitment) to individual receptor subtypes—a protocol impossible with the non‑selective agonist NPFF, which activates both receptors within a similar concentration range [2].

In Vivo Behavioral Pharmacology of NPFF₁‑Mediated Feeding and Anxiety Circuits

The validated intra‑amygdaloid microinjection paradigm in rats—where 50–100 ng RFRP‑3 produces a significant, RF9‑reversible decrease in food intake—provides a direct in vivo assay for NPFF₁‑specific modulation of feeding behavior within the central amygdala [1]. This model can be employed to screen novel NPFF₁‑selective agonists or antagonists, benchmark their in vivo efficacy against Y‑RFRP‑3, and investigate NPFF₁ contributions to anxiety‑related and stress‑induced eating disorders, without the confounding dual‑receptor engagement produced by NPFF or the off‑target KISS1R agonism reported for RF9 [2].

Structure‑Guided Design of Subtype‑Selective NPFF₁ Modulators Using the RFRP‑3 Co‑Crystal Template

The 3.02 Å cryo‑EM structure of NPFF₁ in complex with RFRP‑3 (PDB 9VI9) provides a high‑resolution pharmacophore map of the ligand–receptor interface, identifying the N‑terminal VPNL‑ECL2‑TM3/4 contact network as the critical determinant of NPFF₁ selectivity and enhanced potency (~20‑fold over NPFF) [1]. Computational chemistry teams engaged in virtual screening, molecular dynamics‑guided docking, or fragment‑based design can use this experimentally solved structure to prioritize NPFF₁‑selective chemical scaffolds, rationally modify peptide leads, and design biased ligands that favor Gᵢ over β‑arrestin signaling at NPFF₁ [1].

Quote Request

Request a Quote for Y-Rfrp-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.